molecular formula C31H54N4O9S B8115256 TCO-PEG5-Biotin

TCO-PEG5-Biotin

Cat. No.: B8115256
M. Wt: 658.8 g/mol
InChI Key: BRUPTPBVNQPAAA-QGKXZGMYSA-N
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Description

TCO-PEG5-Biotin is a trifunctional molecule comprising three key components:

  • Trans-cyclooctene (TCO): A strained alkene that undergoes rapid bioorthogonal "click" chemistry with tetrazine derivatives via the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction is highly specific and proceeds efficiently under physiological conditions .
  • PEG5 (pentaethylene glycol): A hydrophilic spacer with five ethylene glycol units. PEG5 enhances water solubility, reduces nonspecific binding, and provides spatial separation to minimize steric hindrance during bioconjugation .
  • Biotin: A vitamin derivative with high affinity (Kd ≈ 10⁻¹⁵ M) for streptavidin/avidin. This enables downstream applications in detection, purification, and targeting .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N4O9S/c36-28(11-7-6-10-27-29-26(24-45-27)34-30(37)35-29)32-12-14-39-16-18-41-20-22-43-23-21-42-19-17-40-15-13-33-31(38)44-25-8-4-2-1-3-5-9-25/h1-2,25-27,29H,3-24H2,(H,32,36)(H,33,38)(H2,34,35,37)/b2-1+/t25?,26-,27-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPTPBVNQPAAA-QGKXZGMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N4O9S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

TCO-PEG4-Biotin

  • Structure : TCO + PEG4 (tetraethylene glycol) + Biotin.
  • Key Differences: PEG Length: PEG4 (4 units) vs. PEG5 (5 units). PEG5 offers greater flexibility and solubility (614.8 Da vs. 658.85 Da) . Applications: Both used in bioorthogonal labeling, but PEG5 is preferred for larger targets (e.g., antibodies) .

Biotin-PEG5-Amine

  • Structure : Biotin + PEG5 + Primary amine (-NH₂).
  • Key Differences :
    • Reactive Group : Amine reacts with NHS esters, aldehydes, or epoxides, unlike TCO’s IEDDA chemistry .
    • Applications : Ideal for covalent immobilization on carboxylated surfaces (e.g., microarrays) .
    • Limitations : Lacks bioorthogonal TCO-tetrazine specificity, limiting use in dynamic systems .

Tetrazine-PEG4-Biotin

  • Structure : Tetrazine + PEG4 + Biotin.
  • Key Differences :
    • Reactive Group : Tetrazine reacts with TCO (reverse of TCO-PEG5-Biotin’s mechanism).
    • Kinetics : Tetrazine-TCO reactions are faster (k ≈ 10⁴ M⁻¹s⁻¹) than other bioorthogonal pairs (e.g., DBCO-azide, k ≈ 1 M⁻¹s⁻¹) .
    • Stability : Tetrazine is prone to hydrolysis, whereas TCO is more stable in vivo .

DBCO-PEG4-Biotin

  • Structure : Dibenzocyclooctyne (DBCO) + PEG4 + Biotin.
  • Key Differences :
    • Reactive Group : DBCO reacts with azides via strain-promoted click chemistry, avoiding cytotoxic copper catalysts .
    • Applications : Preferred for azide-functionalized glycans or cell-surface labeling .
    • Limitations : Slower kinetics compared to TCO-tetrazine .

Data Tables

Table 1: Structural and Functional Comparison

Compound Reactive Group PEG Length Molecular Weight Key Application
This compound TCO PEG5 658.85 Da Dynamic in vivo labeling
TCO-PEG4-Biotin TCO PEG4 614.8 Da Small-molecule conjugation
Biotin-PEG5-Amine -NH₂ PEG5 506.66 Da Surface immobilization
Tetrazine-PEG4-Biotin Tetrazine PEG4 660.78 Da Pre-targeting strategies
DBCO-PEG4-Biotin DBCO PEG4 ~700 Da* Azide-modified cell labeling

*Estimated based on structural analogs.

Table 2: Reaction Kinetics and Stability

Compound Reaction Partner Rate Constant (k, M⁻¹s⁻¹) Stability in PBS (25°C)
This compound Tetrazine ~10⁴ >24 hours
DBCO-PEG4-Biotin Azide ~1 >48 hours
Biotin-PEG5-Amine NHS ester N/A (covalent binding) Stable

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